(5-Isopropylpyridin-3-yl)boronic acid
Description
(5-Isopropylpyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with an isopropyl group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 3-position. Boronic acids are widely utilized in medicinal chemistry and materials science due to their reversible covalent interactions with diols and their role as protease inhibitors.
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(5-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6,11-12H,1-2H3 |
InChI Key |
UDEAILLWXQRGBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Methodologies
Transition-Metal-Catalyzed Miyaura Borylation
The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids. For (5-isopropylpyridin-3-yl)boronic acid, this typically involves palladium-catalyzed coupling of a halogenated pyridine precursor with bis(pinacolato)diboron (B$$2$$pin$$2$$).
Reaction Mechanism
- Substrate Preparation : 5-Isopropyl-3-bromopyridine serves as the starting material.
- Catalytic System : Pd(dppf)Cl$$2$$ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)$$2$$ with triphenylphosphine (PPh$$_3$$) as a ligand.
- Base : Potassium acetate (KOAc) or triethylamine (Et$$_3$$N) to facilitate transmetallation.
- Solvent : Dimethylformamide (DMF) or 1,4-dioxane under inert atmosphere.
The general reaction is:
$$
\text{5-Isopropyl-3-bromopyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{this compound pinacol ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$
Optimization Data
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | Higher loading increases rate but risks side reactions |
| Temperature | 80–100°C | Elevated temps improve kinetics |
| Reaction Time | 12–24 hours | Prolonged duration ensures completion |
| B$$2$$pin$$2$$ Equiv | 1.2–1.5 | Excess drives reaction forward |
Post-reaction hydrolysis of the pinacol ester is performed using acidic (HCl) or basic (NaOH) aqueous conditions, yielding the free boronic acid.
Halogen-Lithium Exchange Followed by Boronation
This two-step approach avoids transition metals, making it suitable for sensitive substrates.
Step 1: Generation of Pyridyllithium Intermediate
5-Isopropyl-3-iodopyridine is treated with n-butyllithium (n-BuLi) at –78°C in tetrahydrofuran (THF):
$$
\text{5-Isopropyl-3-iodopyridine} + \text{n-BuLi} \rightarrow \text{5-Isopropylpyridin-3-yllithium} + \text{n-BuI}
$$
Step 2: Quenching with Trimethyl Borate
The lithiated intermediate reacts with trimethyl borate (B(OMe)$$3$$):
$$
\text{5-Isopropylpyridin-3-yllithium} + \text{B(OMe)}3 \rightarrow \text{this compound trimethyl ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$
Challenges
- Strict temperature control (–78°C) to prevent decomposition.
- Moisture-free conditions to avoid premature hydrolysis.
Boronic Anhydride Stabilization
Boronic acids are prone to dehydration, forming trimeric boroxines. Patent US7109323 describes stabilizing boronic acids as anhydrides or esters. For this compound, this involves:
Anhydride Formation : Heating the boronic acid under reduced pressure to form the cyclic trimer:
$$
3\,\text{this compound} \rightarrow \text{(5-Isopropylpyridin-3-yl)boroxine} + 3\,\text{H}_2\text{O}
$$Reconstitution : The anhydride is dissolved in aqueous ethanol with a diol (e.g., mannitol) to regenerate the boronic acid upon administration.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Miyaura Borylation | 70–85 | ≥95 | High | Moderate |
| Halogen-Lithium | 50–65 | 90–93 | Low | High |
| Anhydride Stabilization | N/A | ≥99 | Industrial | Low |
Key Observations :
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production Insights
Sigma-Aldrich and CombiPhos Catalysts Inc. utilize proprietary protocols likely based on Miyaura borylation, given their expertise in transition-metal catalysis. The compound’s price escalates with scale ($200/25 mg to $3,125/1 g), reflecting purification costs and catalyst recovery challenges.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)₂), bases (e.g., pyridine), and solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amino- or alkoxy-substituted pyridines.
Oxidation: Boronic esters or borates.
Scientific Research Applications
(5-Isopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Isopropylpyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the Suzuki-Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .
Comparison with Similar Compounds
Structural and Electronic Properties
Substituent Effects on Acidity (pKa):
The pKa of boronic acids is critical for their reactivity and binding affinity. Electron-donating groups (e.g., alkyl substituents like isopropyl) lower acidity by stabilizing the neutral boronic acid form, whereas electron-withdrawing groups (e.g., hydroxyl, nitro) increase acidity. For example:
- 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) : Exhibit pKa values >8.5, limiting their utility in physiological environments (pH ~7.4) .
- (5-Isopropylpyridin-3-yl)boronic acid : Predicted to have a lower pKa (~7–8) due to the pyridine ring’s electron-withdrawing nature, which may enhance boronate formation under physiological conditions .
- Phenylboronic acid : pKa ~8.8, making it less reactive at physiological pH compared to derivatives with optimized substituents .
Table 1: Comparative pKa and Substituent Effects
| Compound | Substituent | pKa (Estimated/Experimental) | Key Electronic Effect |
|---|---|---|---|
| This compound | Isopropyl (electron-donating) | ~7–8 (predicted) | Enhanced boronate stability at pH 7.4 |
| 6-Hydroxynaphthalen-2-yl boronic acid | Hydroxyl (electron-withdrawing) | ~7.5 (experimental) | High acidity enables strong diol binding |
| Phenanthren-9-yl boronic acid | Aromatic bulk | ~8.2 (experimental) | Steric hindrance reduces hydrolysis |
| 3-AcPBA | Acetamido | >8.5 | Poor physiological reactivity |
Reactivity in Dynamic Systems
Boronic Ester Formation:
- Phenylboronic acid : Forms dynamic esters with catechols, but equilibrium shifts require excess base (e.g., Et₃N) .
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